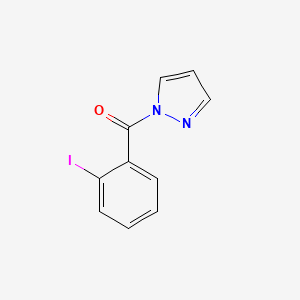

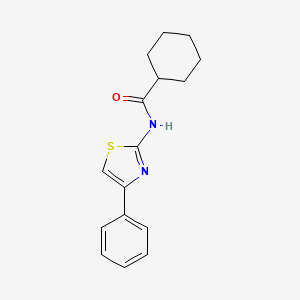

N-(3-acetylphenyl)-N'-(3,4-dichlorophenyl)urea

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(3-acetylphenyl)-N'-(3,4-dichlorophenyl)urea, also known as DCPAU, is a chemical compound that has been synthesized for various scientific research applications. This compound is classified as a urea derivative and has been studied for its potential use in treating cancer, diabetes, and other diseases. In

Applications De Recherche Scientifique

Environmental Detection and Degradation

Detection in Aquatic Environments : Triclocarban, closely related to N-(3-acetylphenyl)-N'-(3,4-dichlorophenyl)urea, is used as an antibacterial additive in personal care products. A study introduced a liquid chromatography-electrospray ionization mass spectrometry (LC/ESI/MS) method for determining triclocarban concentrations in aquatic environments. This method allows for the sensitive detection of triclocarban in river water and wastewater, highlighting the compound's environmental prevalence and the necessity for monitoring its levels due to potential ecological impacts (Halden & Paull, 2004).

Electro-Fenton Degradation : Research on the antimicrobials triclosan and triclocarban, compounds with structural similarities to N-(3-acetylphenyl)-N'-(3,4-dichlorophenyl)urea, has explored their degradation by electro-Fenton systems. These systems utilize hydroxyl radicals produced on the anode surface and in the medium by Fenton's reaction for the degradation of triclosan and triclocarban in aqueous solutions. This study demonstrates the potential for electro-Fenton systems in the removal of environmentally persistent antimicrobials (Sirés et al., 2007).

Pesticide Biochemistry

Inhibition of Chitin Synthesis : Several studies have focused on compounds structurally related to N-(3-acetylphenyl)-N'-(3,4-dichlorophenyl)urea, such as diflubenzuron and other 1-(2,6-disubstituted benzoyl)-3-phenylurea insecticides, for their ability to inhibit chitin synthesis in insect larvae. These compounds act by disrupting the formation of chitin in the cuticle, affecting the insect's ability to molt and leading to its death. This mechanism of action provides a basis for the use of these compounds as insecticides, targeting the agricultural and public health sectors to control pest populations (Deul, Jong, & Kortenbach, 1978).

Propriétés

IUPAC Name |

1-(3-acetylphenyl)-3-(3,4-dichlorophenyl)urea |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12Cl2N2O2/c1-9(20)10-3-2-4-11(7-10)18-15(21)19-12-5-6-13(16)14(17)8-12/h2-8H,1H3,(H2,18,19,21) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZLNAPZJIXFDNK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=CC=C1)NC(=O)NC2=CC(=C(C=C2)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12Cl2N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(3S*,4R*)-N,N-dimethyl-4-(4-methylphenyl)-1-{[3-(1H-tetrazol-1-yl)-1H-pyrazol-4-yl]carbonyl}-3-pyrrolidinamine](/img/structure/B5556298.png)

![N-(2-{[(4-bromo-1,3-benzodioxol-5-yl)methylene]amino}phenyl)-4-methyl-2-nitrobenzenesulfonamide](/img/structure/B5556313.png)

![N-(2-furylmethyl)-N-[(2-hydroxy-3-quinolinyl)methyl]isonicotinamide](/img/structure/B5556315.png)

![N,N-dimethyl-4-{[4-(4-methylphenyl)-3-oxo-1-piperazinyl]carbonyl}-1-piperidinecarboxamide](/img/structure/B5556326.png)

![N-cyclohexyl-6-oxo-6H-anthra[1,9-cd]isoxazole-3-carboxamide](/img/structure/B5556345.png)

![1-[(2,5-dimethylphenoxy)acetyl]-4-(2-pyridinyl)piperazine](/img/structure/B5556350.png)

![5-methyl-1'-{[2-(methylthio)-1,3-thiazol-4-yl]carbonyl}-1,5,6,7-tetrahydrospiro[imidazo[4,5-c]pyridine-4,4'-piperidine]](/img/structure/B5556361.png)

![1,2,2-trimethyl-3-{[2-(2-nitrobenzoyl)hydrazino]carbonyl}cyclopentanecarboxylic acid](/img/structure/B5556365.png)

![2-(3-methoxybenzyl)-8-(3-pyridinylcarbonyl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5556395.png)